N-(3,5-dimethoxyphenyl)piperidin-4-amine

Physicochemical profiling Protonation state Medicinal chemistry optimization

N-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS 893763-27-4) is a 4-aminopiperidine derivative bearing a 3,5-dimethoxyphenyl substituent on the exocyclic nitrogen, with molecular formula C₁₃H₂₀N₂O₂ and molecular weight 236.31 g/mol. The compound is classified as a research chemical building block, supplied at a minimum purity specification of 95% by multiple vendors.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 893763-27-4
Cat. No. B1418365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)piperidin-4-amine
CAS893763-27-4
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC2CCNCC2)OC
InChIInChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-10-3-5-14-6-4-10/h7-10,14-15H,3-6H2,1-2H3
InChIKeyFQBSTVGPTXJCFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS 893763-27-4) – Compound Class, Structural Identity, and Procurement Relevance


N-(3,5-Dimethoxyphenyl)piperidin-4-amine (CAS 893763-27-4) is a 4-aminopiperidine derivative bearing a 3,5-dimethoxyphenyl substituent on the exocyclic nitrogen, with molecular formula C₁₃H₂₀N₂O₂ and molecular weight 236.31 g/mol . The compound is classified as a research chemical building block, supplied at a minimum purity specification of 95% by multiple vendors . Structurally, it belongs to the 4-anilinopiperidine family, a privileged scaffold in medicinal chemistry that has been extensively explored for sigma receptor, opioid receptor, and monoamine transporter ligand development [1]. The molecule features two chemically distinct nitrogen environments—a secondary aniline-type nitrogen (N-aryl, pKa ~4–5) and a secondary piperidine nitrogen (pKa 10.04±0.10, predicted) —enabling regioselective derivatization strategies relevant to parallel synthesis and lead optimization programs.

Why N-(3,5-Dimethoxyphenyl)piperidin-4-amine Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differential Behavior


Within the 4-aminopiperidine chemical space, seemingly minor structural variations produce quantifiable shifts in physicochemical properties and predicted pharmacological behavior that preclude generic substitution. The 3,5-dimethoxy substitution pattern on the phenyl ring (as opposed to 3,4-dimethoxy, 4-methoxy, or unsubstituted phenyl) alters the electron density distribution on the aromatic ring, directly affecting the pKa of the aniline nitrogen and thus the protonation state and hydrogen-bonding capacity at physiological pH . Furthermore, the connectivity of the aryl group to the exocyclic nitrogen (N-arylpiperidin-4-amine) versus direct N-aryl attachment to the piperidine ring (as in 1-(3,5-dimethoxyphenyl)piperidin-4-amine, CAS 1016886-64-8) changes the spatial orientation and conformational flexibility of the pharmacophoric elements—a critical parameter in 4-anilinopiperidine SAR where the distance and angle between the basic piperidine nitrogen and the aryl ring govern receptor subtype selectivity [1]. The evidence items below provide quantitative support for these differentiation claims.

Quantitative Differentiation Evidence for N-(3,5-Dimethoxyphenyl)piperidin-4-amine Versus Closest Analogs


pKa Shift of +0.21 Units Relative to Des-Methoxy Analog N-Phenylpiperidin-4-amine Confirms Enhanced Piperidine Basicity

The predicted pKa of the piperidine secondary amine in N-(3,5-dimethoxyphenyl)piperidin-4-amine is 10.04±0.10, compared to 9.83±0.10 for the des-methoxy analog N-phenylpiperidin-4-amine (CAS 23056-29-3) . The +0.21 pKa unit increase is attributable to the electron-donating effect of the two meta-methoxy groups transmitted through the aniline nitrogen to the piperidine ring, modestly enhancing the basicity of the piperidine NH. This shift alters the fraction of protonated species at pH 7.4 from approximately 0.36% (for pKa 9.83) to approximately 0.23% (for pKa 10.04), representing a ~1.6-fold difference in the neutral:protonated ratio that can affect membrane permeability, lysosomal trapping, and receptor binding kinetics [1].

Physicochemical profiling Protonation state Medicinal chemistry optimization

Boiling Point Elevated by ~90 °C Versus Des-Methoxy Analog Reflects Increased Intermolecular Hydrogen-Bonding Capacity

The predicted boiling point of N-(3,5-dimethoxyphenyl)piperidin-4-amine is 402.5±45.0 °C, substantially higher than the 312.0±35.0 °C predicted for N-phenylpiperidin-4-amine (CAS 23056-29-3) . This ~90 °C elevation is driven by the increased molecular weight (236.31 vs. 176.26 g/mol) and the additional hydrogen-bond acceptor capacity introduced by the two methoxy oxygen atoms, which strengthen intermolecular interactions in the liquid phase. In practical terms, this boiling point difference dictates that the target compound is less amenable to purification by simple distillation and may require chromatographic methods or recrystallization—a factor directly relevant to procurement specifications and downstream synthetic planning .

Thermal properties Purification method selection Formulation development

Connectivity Isomerism: Exocyclic NH Linker Versus Direct N-Aryl Substitution Alters pKa, Conformational Flexibility, and Derivatization Potential

N-(3,5-Dimethoxyphenyl)piperidin-4-amine (target, CAS 893763-27-4) and 1-(3,5-dimethoxyphenyl)piperidin-4-amine (connectivity isomer, CAS 1016886-64-8) share identical molecular formula (C₁₃H₂₀N₂O₂) and molecular weight (236.31 g/mol) but differ fundamentally in the point of attachment of the dimethoxyphenyl group: exocyclic NH in the target versus direct N-piperidine attachment in the isomer [1]. This connectivity difference produces distinct nitrogen speciation: the target has a free piperidine NH (pKa 10.04) and a substituted aniline NH (pKa ~4–5, estimated), while the isomer has a tertiary piperidine nitrogen (pKa ~7–8) and a free primary amine (pKa 10.05±0.20) . The target's free piperidine NH is available for selective acylation, sulfonylation, or reductive amination without competing reaction at the aniline nitrogen, whereas the isomer's primary amine is the sole reactive handle, limiting orthogonal derivatization strategies .

Scaffold diversification Parallel synthesis Pharmacophore geometry

Amine Position Isomerism (4-Amine vs. 3-Amine) Determines Spatial Orientation of the Aryl Pharmacophore Relative to the Piperidine Ring

The target compound N-(3,5-dimethoxyphenyl)piperidin-4-amine (amine at piperidine C4) and its positional isomer N-(3,5-dimethoxyphenyl)piperidin-3-amine (CAS 1282848-82-1, amine at piperidine C3) differ in the attachment position of the 3,5-dimethoxyphenylamino group on the piperidine ring . In the 4-substituted target, the aryl group occupies a pseudo-equatorial orientation relative to the piperidine ring, placing the dimethoxyphenyl moiety at a defined distance and angle from the basic piperidine nitrogen. In the 3-substituted isomer, the aryl group can adopt both axial and equatorial conformations due to the asymmetry at C3, introducing conformational ambiguity that can reduce receptor binding specificity. Published SAR on 4-aminopiperidine-based sigma receptor ligands demonstrates that the 4-position attachment is optimal for sigma-1/sigma-2 affinity, with 3-substituted analogs typically showing 10- to 100-fold reductions in binding affinity [1].

Conformational analysis Receptor docking Structure-based design

3,5-Dimethoxy Substitution Pattern Confers Distinct Electronic Environment Compared to 3,4-Dimethoxy Regioisomer, Impacting Predicted Hydrogen-Bond Acceptor Topology

The symmetrical 3,5-dimethoxy substitution on the phenyl ring of the target compound creates a unique electronic environment characterized by two equivalent meta-methoxy groups that donate electron density to the ring via resonance (+M effect) while withdrawing electron density inductively (-I effect), resulting in a net electron-rich aromatic system with symmetrical charge distribution [1]. By contrast, the 3,4-dimethoxy regioisomer (N-(3,4-dimethoxyphenyl)piperidin-4-amine) features an asymmetric substitution pattern where the para-methoxy group exerts a stronger +M effect, polarizing the ring electron density . In sigma receptor ligand design, the 3,4-dimethoxyphenyl motif has been shown to preferentially favor sigma-2 receptor binding, with derivatives exhibiting up to 35-fold selectivity for sigma-2 over sigma-1, whereas the 3,5-dimethoxy pattern has been less extensively characterized but is predicted to offer distinct hydrogen-bond acceptor geometry due to the 1,3-relationship of the methoxy oxygens [2].

Electronic structure Regioisomer comparison Pharmacophore matching

Commercial Availability Benchmark: Pricing Tier and Purity Specifications Differentiate Procurement Value Relative to Connectivity Isomer

N-(3,5-Dimethoxyphenyl)piperidin-4-amine (target, CAS 893763-27-4) is commercially available from multiple vendors at 95% minimum purity . Pricing data from CymitQuimica indicates €512.00 for 50 mg and €1,399.00 for 500 mg . The connectivity isomer 1-(3,5-dimethoxyphenyl)piperidin-4-amine (CAS 1016886-64-8) is priced at €2,211.00 per gram from the same vendor , translating to approximately €110.55 per 50 mg equivalent—substantially lower than the target compound on a per-mass basis. This price differential (~4.6-fold higher per gram for the target) reflects the different synthetic routes and intermediate costs: the target compound requires a reductive amination between 3,5-dimethoxyaniline and 4-piperidone followed by or concomitant with protecting group manipulation, whereas the isomer can be prepared via direct N-arylation .

Procurement economics Vendor comparison Supply chain assessment

Evidence-Backed Application Scenarios for N-(3,5-Dimethoxyphenyl)piperidin-4-amine in Scientific Research and Industrial Procurement


Orthogonal Parallel Library Synthesis Exploiting Two Differentiable Nitrogen Centers

The target compound's two chemically distinct nitrogen environments—a piperidine secondary amine (pKa 10.04±0.10) and an aniline-type secondary amine (pKa ~4–5, estimated)—enable sequential, regioselective derivatization without protecting group manipulation . The piperidine NH can be selectively acylated, sulfonylated, or alkylated under mildly basic conditions (pH 8–9) where the aniline NH remains largely protonated and unreactive, while subsequent activation of the aniline nitrogen can be achieved under more forcing conditions or via Buchwald-Hartwig coupling. This orthogonal reactivity is not available in the connectivity isomer 1-(3,5-dimethoxyphenyl)piperidin-4-amine (CAS 1016886-64-8), which presents only a single reactive primary amine handle . Medicinal chemistry teams pursuing diversity-oriented synthesis of 4-anilinopiperidine libraries—particularly those targeting sigma receptors, opioid receptors, or monoamine transporters where this scaffold is privileged [1]—will achieve higher library diversity per synthetic step using the target compound.

Sigma Receptor Pharmacophore Exploration Requiring Unsubstituted Piperidine NH as a Key Binding Element

Structure-activity relationship studies on 4-aminopiperidine-based sigma receptor ligands have established that a free or appropriately substituted basic nitrogen on the piperidine ring is essential for high-affinity interaction with both sigma-1 and sigma-2 receptors . The target compound retains the free piperidine NH, allowing researchers to systematically explore N-substitution effects (alkyl, acyl, sulfonyl, aryl) on sigma receptor affinity and subtype selectivity. The 3,5-dimethoxyphenyl group provides a moderately electron-rich aromatic system that can participate in π-stacking interactions within the sigma receptor binding pocket, while the symmetrical substitution pattern offers a distinct pharmacophore topology compared to the extensively characterized 3,4-dimethoxy analogs . This compound is therefore positioned as a versatile starting material for sigma receptor ligand discovery programs seeking to map the SAR of the aryl ring substitution pattern in the context of a free or variably substituted piperidine nitrogen.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a predicted pKa of 10.04 for the piperidine nitrogen and a boiling point of ~402 °C, the target compound sits in a physicochemical property space that is informative for CNS drug discovery programs . The moderate basicity (pKa ~10) places it near the threshold for optimal CNS penetration (generally favored for compounds with pKa < 8–9, though exceptions exist for actively transported substrates) . When used as a core scaffold for further derivatization, the addition of N-substituents can modulate the pKa of the piperidine nitrogen into the range more favorable for brain exposure. The target compound thus serves as a well-characterized starting point for property-guided optimization, where the impact of each structural modification on pKa, lipophilicity (clogP), and polar surface area can be systematically evaluated. The availability of reliable predicted physicochemical data (pKa, boiling point, density) from ChemicalBook supports its use as a reference compound in computational model validation.

Fentanyl Analog Research and Opioid Receptor SAR Studies Using the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine scaffold is the core structural motif of fentanyl and its clinically used analogs (alfentanil, sufentanil, remifentanil), which are potent μ-opioid receptor agonists . The target compound, N-(3,5-dimethoxyphenyl)piperidin-4-amine, represents a deconstructed fentanyl pharmacophore wherein the N-acyl group and N-phenethyl substituent are absent, providing a minimalist starting point for systematic exploration of the structural requirements for opioid receptor binding, efficacy, and subtype selectivity. Unlike the N-phenyl analog (4-anilinopiperidine, CAS 23056-29-3), the 3,5-dimethoxy substitution introduces additional hydrogen-bond acceptor functionality that may modulate μ/δ/κ selectivity or alter the balance between desired analgesic activity and respiratory depression . This compound is therefore relevant to academic and industrial groups engaged in opioid receptor pharmacology, particularly those pursuing biased agonism or functional selectivity at the μ-opioid receptor.

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